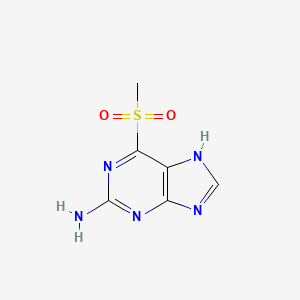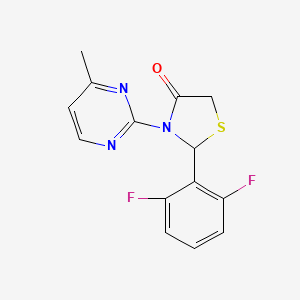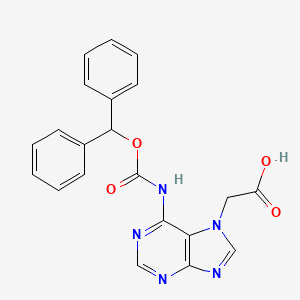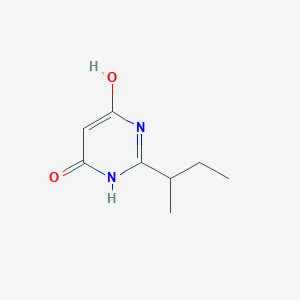![molecular formula C17H19N3O2 B12926967 Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester CAS No. 647825-16-9](/img/structure/B12926967.png)
Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate typically involves the reaction of indole derivatives with diethylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization is common to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that result in the desired therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
(9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
647825-16-9 |
|---|---|
Fórmula molecular |
C17H19N3O2 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
9H-pyrido[3,4-b]indol-1-ylmethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C17H19N3O2/c1-3-20(4-2)17(21)22-11-15-16-13(9-10-18-15)12-7-5-6-8-14(12)19-16/h5-10,19H,3-4,11H2,1-2H3 |
Clave InChI |
BDKQZUKWCYMPSV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OCC1=NC=CC2=C1NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


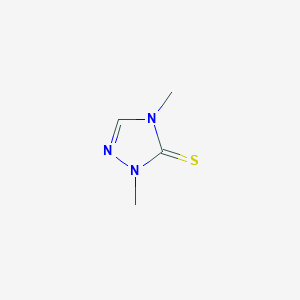

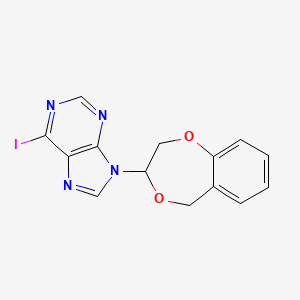

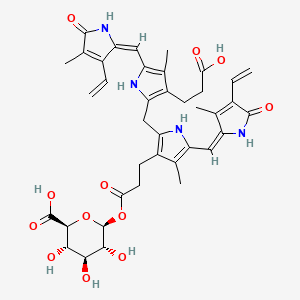

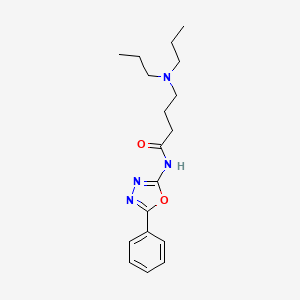

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
